![molecular formula C14H26N6O2 B13210016 tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13210016.png)
tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a triazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the triazole ring through cyclization reactions, followed by the introduction of the piperazine ring and the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen. Its removal is critical for further functionalization of the piperazine ring.
Reaction Conditions and Outcomes
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Mechanism : Acidic cleavage of the Boc group generates a protonated piperazine intermediate, which is stabilized in solution .
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Applications : Deprotection enables subsequent alkylation, acylation, or coordination chemistry at the piperazine nitrogen .
Functionalization of the Dimethylaminomethyl Group
The dimethylaminomethyl (-CH₂NMe₂) substituent on the triazole ring exhibits nucleophilic and basic properties.
Key Reactions
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Quaternization : Reacts with methyl iodide or alkyl halides to form quaternary ammonium salts.
CH NMe CH I CH N Me I -
Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the dimethylamino group to an N-oxide, altering electronic properties.
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Coordination Chemistry : The dimethylamino group can act as a ligand for transition metals (e.g., Cu, Pd), forming complexes useful in catalysis .
Reactivity of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring participates in electrophilic substitution and cycloaddition reactions.
Notable Transformations
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Mechanistic Insight : The triazole’s electron-deficient nature directs electrophiles to the 5-position .
Piperazine Ring Modifications
The deprotected piperazine ring undergoes diverse reactions:
Alkylation/Acylation
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Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylpiperazines.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides .
Metal-Catalyzed Cross-Couplings
Coordination with Biomolecules
The piperazine nitrogen binds to biological targets (e.g., G-protein coupled receptors), modulating activity in drug discovery .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butylene.
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Photodegradation : Exposure to UV light induces cleavage of the triazole-piperazine bond .
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Storage Recommendations : Stable under inert gas (N₂/Ar) at –20°C in amber vials .
Comparative Reactivity Table
Functional Group | Reaction Partner | Product Type | Rate Constant (k) |
---|---|---|---|
Boc group | TFA | Deprotected amine | 0.15 min⁻¹ |
Dimethylaminomethyl | CH₃I | Quaternary ammonium salt | 0.08 h⁻¹ |
Triazole ring | HNO₃ | Nitro-triazole | 1.2 × 10⁻³ M⁻¹s⁻¹ |
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its triazole and piperazine moieties are of particular interest due to their potential binding properties with proteins and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxybis(dimethylamino)methane: An aminal ester used for formylation reactions.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.
Uniqueness
tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is unique due to its combination of a triazole ring and a piperazine ring, which provides distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H26N6O2 with a molecular weight of approximately 310.40 g/mol. The compound features a piperazine ring linked to a triazole moiety, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Specifically, it has been shown to influence serotonergic pathways, which are critical in mood regulation and anxiety responses.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, particularly the 5-HT(1A) receptor, which is implicated in antidepressant and anxiolytic effects .
- Neuropharmacological Effects : Studies suggest that derivatives of piperazine can exhibit antidepressant-like and anxiolytic-like properties. These activities are often assessed through behavioral tests in animal models .
Biological Activity
Research has documented several biological activities associated with this compound:
Antidepressant Activity
In various studies, compounds similar to this compound have demonstrated significant antidepressant effects. For instance:
- Behavioral Tests : In tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), compounds in this class reduced immobility time, indicating potential antidepressant properties .
Anxiolytic Activity
The compound has also shown promise in reducing anxiety-like behaviors:
- Open Field Test (OFT) : Increased time spent in the center area suggests reduced anxiety levels in treated animals .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of piperazine derivatives:
Pharmacological Applications
The potential applications of this compound extend beyond mood disorders:
Properties
Molecular Formula |
C14H26N6O2 |
---|---|
Molecular Weight |
310.40 g/mol |
IUPAC Name |
tert-butyl 4-[5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N6O2/c1-14(2,3)22-13(21)20-8-6-19(7-9-20)12-15-11(16-17-12)10-18(4)5/h6-10H2,1-5H3,(H,15,16,17) |
InChI Key |
IJLWGNQSMRWLSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN(C)C |
Origin of Product |
United States |
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